1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 3-chloro-4-fluorophenyl group and a pyrrolidinyl moiety modified with a tert-butylsulfonyl group. The tert-butylsulfonyl group enhances steric bulk and may improve metabolic stability, while the di-substituted aromatic ring (3-chloro-4-fluorophenyl) likely influences electronic properties and target binding affinity.
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFNO3S/c1-17(2,3)24(22,23)13-8-9-20(11-13)16(21)7-5-12-4-6-15(19)14(18)10-12/h4,6,10,13H,5,7-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSRMKGJLUSHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3 + 2] Cycloaddition of N-tert-Butanesulfinyl Azadienes
A stereoselective route leverages chiral N-tert-butanesulfinyl imines in silver-catalyzed cycloadditions (Table 1).
Procedure :
- React (S)-N-tert-butanesulfinyl imine with glycine α-imino ester derivatives (e.g., 2a ) in toluene (0.4 M) using Ag₂CO₃ (10 mol%) at ambient temperature.
- Achieve quantitative conversion to pyrrolidine 3aa with (2S,3R,4S,5R) configuration (dr > 20:1).
- Remove the sulfinyl group via acidic hydrolysis (HCl/Et₂O) to yield the free amine, followed by sulfonylation with tert-butylsulfonyl chloride.
Advantages :
- High diastereoselectivity (up to 99:1 dr).
- Modular substrate scope for varying substituents.
Limitations :
- Requires chiral starting materials.
- Multi-step purification for sulfonylation.
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Ag₂CO₃ (10 mol%) | |
| Solvent | Toluene | |
| Temperature | 25°C | |
| Diastereoselectivity | >20:1 |
Direct Sulfonylation of Pyrrolidine Intermediates
An alternative approach sulfonylates pre-formed pyrrolidines (Scheme 1).
Procedure :
- Synthesize 3-hydroxypyrrolidine via reduction of corresponding pyrrolidinones.
- Treat with tert-butanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) using Et₃N (2.5 eq) as base.
- Isolate tert-butylsulfonyl-pyrrolidine in 78–85% yield after column chromatography.
Key Considerations :
- Steric hindrance at the 3-position necessitates prolonged reaction times (12–18 h).
- Competitive O-sulfonylation is mitigated by bulky tert-butyl groups.
Propan-1-One Backbone Assembly
Nucleophilic Acylation of Pyrrolidine Derivatives
The propanone spacer is installed via alkylation of pyrrolidine enolates (Table 2).
Procedure :
- Generate enolate from tert-butylsulfonyl-pyrrolidine using LDA (2.1 eq) in THF at −78°C.
- Quench with methyl acrylate (1.5 eq) to form β-keto ester intermediate.
- Hydrolyze ester to ketone using LiOH/H₂O/THF (3:1 v/v), yielding propan-1-one in 65–72% overall yield.
Optimization Insights :
- Lower temperatures (−78°C) minimize side reactions.
- LiOH selectively cleaves esters without affecting sulfonamides.
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Enolate Formation | LDA, THF, −78°C | 89% | |
| Alkylation | Methyl acrylate, −78→25°C | 76% | |
| Ester Hydrolysis | LiOH, H₂O/THF, 50°C | 92% |
Friedel-Crafts Acylation for Aryl Ketone Installation
Direct acylation of 3-chloro-4-fluorobenzene introduces the aromatic moiety (Scheme 2).
Procedure :
- React 3-chloro-4-fluorobenzene with chloroacetyl chloride (1.2 eq) in the presence of AlCl₃ (1.5 eq) in DCM.
- Isolate 3-chloro-4-fluorophenylpropan-1-one in 68% yield after recrystallization (hexane/EtOAc).
Challenges :
- Regioselectivity issues due to electron-withdrawing substituents.
- Over-acylation side products require careful stoichiometric control.
Convergent Coupling Strategies
Amide Bond Formation via Carbodiimide Coupling
A convergent route links pre-formed pyrrolidine and propanone segments (Table 3).
Procedure :
- Activate 3-(3-chloro-4-fluorophenyl)propanoic acid with EDC/HOBt (1.2 eq each) in DMF.
- Couple with tert-butylsulfonyl-pyrrolidine (1.0 eq) at 0→25°C for 12 h.
- Purify via silica gel chromatography (hexane/EtOAc gradient) to obtain target compound in 63% yield.
Critical Parameters :
- EDC/HOBt minimizes racemization.
- DMF enhances solubility of sulfonamide intermediates.
| Reagent | Role | Reference |
|---|---|---|
| EDC | Carbodiimide activator | |
| HOBt | Coupling accelerator | |
| DMF | Polar aprotic solvent |
One-Pot Tandem Sulfonylation-Alkylation
Inspired by patent methodologies, a streamlined one-pot approach eliminates intermediate isolation (Scheme 3).
Procedure :
- React pyrrolidine with tert-butylsulfonyl chloride (1.1 eq) in THF/Et₃N (3:1) at 0°C.
- Add 3-chloro-4-fluorophenylpropan-1-one mesylate (1.0 eq) and heat to 60°C for 8 h.
- Quench with H₂O, extract with EtOAc, and concentrate to afford crude product (81% purity).
- Final purification via recrystallization (MeOH/H₂O) yields 58% isolated product.
Advantages :
Comparative Evaluation of Synthetic Routes
Mechanistic Considerations
Silver-Catalyzed Cycloaddition Stereochemistry
DFT studies reveal Ag⁺ coordinates to both sulfinyl oxygen and imine nitrogen, enforcing a W-shaped transition state that dictates (2S,3R,4S,5R) configuration.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Case Study: Kinase Inhibition
Research indicates that derivatives of pyrrolidine compounds, including those similar to 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one, exhibit kinase inhibitory activity. Kinases are critical in regulating cellular functions, and their inhibition can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders. For example, studies have shown that certain pyrrolidine derivatives can modulate the activity of receptor tyrosine kinases (RTKs), which play significant roles in cell signaling pathways associated with cancer progression .
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. Pyrrolidine-based compounds have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study: Neuroprotective Properties
Research has indicated that certain pyrrolidine derivatives can protect neuronal cells from apoptosis and oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress is a contributing factor .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propan-1-one Backbone
Key Observations :
- The di-substituted 3-chloro-4-fluorophenyl group in the target compound may offer enhanced binding specificity compared to mono-substituted analogs (e.g., 3ha, 3ia), which lack the electronic effects of dual halogenation.
Pyrrolidinyl and Sulfonyl Modifications
Key Observations :
- The target compound’s tert-butylsulfonyl group contrasts with carboxylate (3a) or trifluoromethylbenzyloxy (NC-MYF-03-69) substituents, suggesting divergent pharmacological targets.
- Simpler pyrrolidinyl ketones (e.g., 1h) lack the sulfonyl group, highlighting its role in modulating steric and electronic properties .
Biological Activity
The compound 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one is a complex organic molecule that has garnered attention in recent research for its biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Key Functional Groups
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Tert-butylsulfonyl Group : Enhances solubility and stability.
- Chloro-Fluorophenyl Group : Imparts unique electronic properties that may influence receptor interactions.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Protein Kinases : The compound has been identified as a potential inhibitor of tropomyosin receptor kinases (Trk), which are involved in numerous cellular processes including growth and differentiation. Inhibiting these pathways may provide therapeutic benefits in conditions such as cancer and neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, potentially making it a candidate for treating bacterial infections resistant to conventional antibiotics .
Pharmacological Studies
Recent studies have demonstrated the compound's efficacy in various assays:
Case Study 1: Cancer Treatment
A study conducted on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways. The results highlighted its potential as an anti-cancer agent, particularly in tumors expressing high levels of Trk receptors .
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against various bacterial strains. The results indicated a notable reduction in bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the compound could serve as a lead for developing new antibiotics .
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one be optimized for higher yields?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent choice (e.g., dichloromethane for sulfonylation steps ), temperature control (e.g., maintaining 0–20°C during sulfonyl group introduction ), and catalyst selection (e.g., using DMAP or triethylamine to activate intermediates ). Pre-activation of the pyrrolidine nitrogen with tert-butylsulfonyl groups before coupling to the 3-chloro-4-fluorophenylpropanone moiety can reduce side reactions. Purification via column chromatography or recrystallization is critical, as described for structurally related sulfonylated pyrrolidines .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the pyrrolidine sulfonyl group and propanone backbone. For example, the tert-butylsulfonyl group shows distinct signals at ~1.2 ppm (9H, singlet) and a downfield-shifted sulfonyl carbon in NMR (~55 ppm) .
- HRMS/ESI-MS : Validate molecular weight and fragmentation patterns, especially for the chlorine and fluorine substituents, which contribute to isotopic signatures .
- FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm) and ketone (C=O, ~1700 cm) functional groups .
Q. How does the 3-chloro-4-fluorophenyl substituent influence reactivity in further functionalization?
- Methodological Answer : The electron-withdrawing chloro and fluoro groups reduce electron density on the phenyl ring, directing electrophilic substitution to the meta position. This can be leveraged in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(dba)) and ligands (e.g., SPhos) under mild conditions (60°C in DMF) . Pre-functionalization of the phenyl ring prior to coupling to the pyrrolidine-propanone core is recommended to avoid side reactions at reactive ketone or sulfonyl sites .
Advanced Research Questions
Q. How can computational chemistry predict the conformational stability of this compound in biological systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s lowest-energy conformation, focusing on the sulfonyl-pyrrolidine’s puckering and the dihedral angle between the propanone and aryl groups. Molecular dynamics (MD) simulations in implicit solvent models (e.g., water) can assess flexibility, while docking studies predict binding modes to target proteins (e.g., enzymes with hydrophobic pockets) . Compare computational NMR shifts with experimental data to validate models .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify by-products (e.g., incomplete sulfonylation or aryl coupling intermediates) .
- Crystallography : If crystals form, employ SHELXL for small-molecule refinement to confirm stereochemistry and rule out polymorphic variations .
- Variable-Temperature NMR : Detect dynamic processes (e.g., rotamers of the sulfonyl group) that may cause signal splitting at room temperature .
Q. How can the tert-butylsulfonyl group’s steric effects be quantified in catalytic reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of the target compound with analogs lacking the tert-butylsulfonyl group (e.g., methylsulfonyl derivatives) in model reactions (e.g., nucleophilic substitutions).
- X-ray Crystallography : Determine bond angles and torsional strain around the sulfonyl group to correlate steric bulk with reactivity .
- Hammett Analysis : Use substituent constants () to quantify electronic effects, though steric parameters (e.g., Taft ) may better explain observed trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
